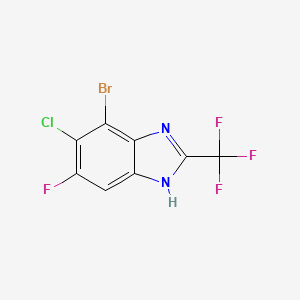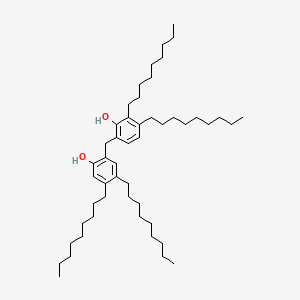
Phenol, methylenebis(dinonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, methylenebis(dinonyl-) is a chemical compound with the molecular formula C₄₉H₈₄O₂. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two phenol groups connected by a methylene bridge, with each phenol group further substituted by dinonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenol, methylenebis(dinonyl-) typically involves the condensation of dinonylphenol with formaldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. The general reaction can be represented as follows:
[ 2 \text{C₉H₁₉C₆H₄OH} + \text{CH₂O} \rightarrow \text{C₉H₁₉C₆H₄CH₂C₆H₄C₉H₁₉} + \text{H₂O} ]
Industrial Production Methods
In industrial settings, the production of phenol, methylenebis(dinonyl-) is often carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, methylenebis(dinonyl-) undergoes several types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: Quinones derived from the oxidation of phenol groups can be reduced back to phenols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
Phenol, methylenebis(dinonyl-) has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as polycarbonates and epoxy resins.
Mecanismo De Acción
The mechanism of action of phenol, methylenebis(dinonyl-) involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the methylene bridge provides structural rigidity, enhancing the compound’s stability and performance in various applications.
Comparación Con Compuestos Similares
Phenol, methylenebis(dinonyl-) can be compared with other bisphenols such as bisphenol A (BPA) and bisphenol S (BPS):
Bisphenol A (BPA): Widely used in the production of plastics and resins but has raised health concerns due to its endocrine-disrupting properties.
Bisphenol S (BPS): Used as a substitute for BPA in some applications but also has potential health risks.
Uniqueness
Phenol, methylenebis(dinonyl-) is unique due to its specific substitution pattern with dinonyl groups, which imparts distinct physical and chemical properties compared to other bisphenols. This uniqueness makes it suitable for specialized applications where enhanced performance and stability are required.
List of Similar Compounds
- Bisphenol A (BPA)
- Bisphenol S (BPS)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
Propiedades
Número CAS |
67923-95-9 |
|---|---|
Fórmula molecular |
C49H84O2 |
Peso molecular |
705.2 g/mol |
Nombre IUPAC |
6-[[2-hydroxy-4,5-di(nonyl)phenyl]methyl]-2,3-di(nonyl)phenol |
InChI |
InChI=1S/C49H84O2/c1-5-9-13-17-21-25-29-33-42-37-38-45(49(51)47(42)36-32-28-24-20-16-12-8-4)40-46-39-43(34-30-26-22-18-14-10-6-2)44(41-48(46)50)35-31-27-23-19-15-11-7-3/h37-39,41,50-51H,5-36,40H2,1-4H3 |
Clave InChI |
FNLZCAKMBCPOLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C(=C(C=C1)CC2=C(C=C(C(=C2)CCCCCCCCC)CCCCCCCCC)O)O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


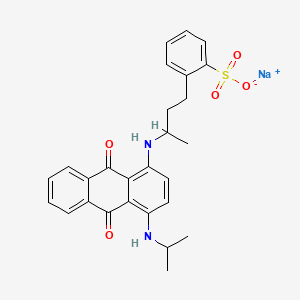
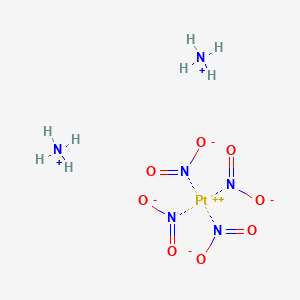





![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)
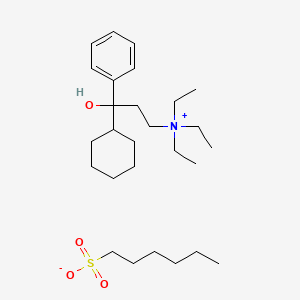
![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)


